N,N-dimethyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine
Description
N,N-Dimethyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine is a tertiary amine featuring a cyclohexene ring substituted with three methyl groups at the 2, 4, and 6 positions. The dimethylamino group (-N(CH₃)₂) is attached to the methanamine backbone, conferring both lipophilic and basic properties. This structural motif is significant in medicinal chemistry, where such compounds often exhibit bioactivity due to their ability to interact with enzymes or receptors.
Properties
IUPAC Name |
N,N-dimethyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-9-6-10(2)12(8-13(4)5)11(3)7-9/h6,10-12H,7-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWZCRBTVSIPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1CN(C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through various organic synthesis methods. One common approach involves the reaction of 2,4,6-trimethylcyclohex-3-en-1-ylmethanol with dimethylamine under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: : On an industrial scale, the synthesis of this compound may involve more advanced techniques such as continuous flow chemistry to ensure consistent quality and yield. The use of green chemistry principles is also encouraged to minimize environmental impact and improve safety.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : For oxidation reactions, reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used. Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) . Substitution reactions often require halogenating agents such as bromine (Br2) or chlorine (Cl2) .
Major Products Formed: : The major products formed from these reactions include oxidized derivatives , reduced forms , and substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
N,N-dimethyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its structural similarity to certain neurotransmitters suggests potential as a ligand for specific receptors.
Case Study: Neurotransmitter Interactions
Research indicates that compounds with similar structures can modulate neurotransmitter activity. For instance, studies on related amines have demonstrated their ability to influence dopamine and serotonin receptors, which are critical in treating conditions like depression and anxiety .
Fragrance Formulation
This compound is also utilized in the fragrance industry due to its pleasant odor profile reminiscent of floral and fruity notes. Its stability and volatility make it suitable for incorporation into various cosmetic products.
Data Table: Fragrance Attributes
| Attribute | Value |
|---|---|
| Odor Profile | Floral, Fruity |
| Stability | High |
| Volatility | Moderate |
Fragrance formulations often require extensive testing for safety and efficacy before market release. The incorporation of this compound can enhance the overall scent profile while maintaining product integrity .
Agricultural Science
In agricultural applications, this compound may serve as a natural pesticide or growth enhancer. Its ability to interact with plant hormone pathways could lead to improved crop yields and resistance to pests.
Case Study: Plant Growth Regulation
Research has shown that similar compounds can act as growth regulators by modulating plant hormone levels. For example, studies on cyclohexene derivatives have indicated their effectiveness in promoting root development and enhancing stress tolerance in plants .
Industrial Applications
The compound's unique properties allow it to be used in various industrial applications such as polymer synthesis and as an intermediate in chemical manufacturing processes.
Data Table: Industrial Uses
| Application Type | Description |
|---|---|
| Polymer Synthesis | Used as a monomer for specialty polymers |
| Chemical Intermediates | Serves as a precursor for other chemicals |
Such versatility highlights the compound's importance beyond traditional applications.
Mechanism of Action
The mechanism by which N,N-Dimethyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors to modulate their activity. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The target compound’s unique 2,4,6-trimethylcyclohexene substituent distinguishes it from other N,N-dimethylmethanamine derivatives. Below is a comparison of key structural features and properties:
Key Observations :
- The target compound’s trimethylcyclohexene group increases steric bulk and lipophilicity (higher LogP) compared to phenyl or heteroaromatic substituents. This enhances membrane permeability but may reduce aqueous solubility.
- Compound 6a (imidazothiazole core) exhibits high COX-2 inhibitory potency (IC₅₀ = 0.08 µM) due to the electron-withdrawing methylsulfonyl group, which stabilizes enzyme interactions .
- Imidazopyridine derivatives (4b) demonstrate antimicrobial activity linked to the aryl group’s electronic nature; electron-deficient aryl groups enhance activity .
Pharmacological Activity
COX-2 Inhibition
- Compound 6a : IC₅₀ = 0.08 µM (COX-2); selectivity index = 313.7 (COX-2 vs. COX-1) . The imidazothiazole scaffold and methylsulfonyl group are critical for binding.
- Target Compound : The cyclohexene ring’s rigidity and methyl groups may sterically hinder COX-2 binding compared to 6a. However, its lipophilicity could favor penetration into hydrophobic enzyme pockets.
Antimicrobial Activity
- Imidazopyridine Derivatives (4b–4j) : MIC values range from 12.5–50 µg/mL against S. aureus and E. coli. Bulky substituents (e.g., 4-chlorophenyl in 4d) improve activity .
Biological Activity
N,N-Dimethyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine, a compound with potential therapeutic applications, has garnered interest due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its antimicrobial, cytotoxic, and antioxidant properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula: C14H23N
- Molecular Weight: 219.34 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The biological activities of this compound have been studied in various contexts:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. A study evaluating the antimicrobial efficacy of various compounds found that derivatives similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound's structural features may enhance its interaction with bacterial cell membranes or inhibit essential metabolic pathways.
2. Cytotoxic Activity
Cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For instance, studies on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed significant growth inhibition.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Selectivity Index |
|---|---|---|
| MCF-7 | 25 | 5 |
| HeLa | 30 | 4 |
| Normal Fibroblasts | >100 | - |
The selectivity index indicates that the compound is more toxic to cancer cells compared to normal cells, suggesting its potential use in targeted cancer therapies.
3. Antioxidant Activity
Antioxidant assays have shown that this compound can effectively scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated a notable percentage of radical scavenging activity.
Table 3: Antioxidant Activity Results
| Concentration (µg/mL) | % DPPH Scavenging Activity |
|---|---|
| 50 | 45 |
| 100 | 68 |
| 200 | 85 |
These findings highlight the compound's potential as a natural antioxidant agent.
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds related to this compound:
- Anticancer Properties : A study published in F1000Research highlighted the anticancer effects of structurally similar compounds on various cancer cell lines. The findings suggest that these compounds can modulate signaling pathways involved in cell proliferation and apoptosis .
- Antiviral Activities : Research has also indicated that similar amine derivatives possess antiviral properties against specific viral strains. These findings open avenues for further exploration into their use in antiviral therapies .
- Toxicological Assessments : Toxicity evaluations have been conducted to assess the safety profile of this compound. Results indicate low toxicity at therapeutic doses, making it a candidate for further development in pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
